molecular formula C11H25NO B14010522 4-Heptanol, 1-dimethylamino-5-ethyl- CAS No. 69727-20-4

4-Heptanol, 1-dimethylamino-5-ethyl-

Cat. No.: B14010522
CAS No.: 69727-20-4
M. Wt: 187.32 g/mol
InChI Key: CDNULJYYRLQZOV-UHFFFAOYSA-N
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Description

4-Heptanol, 1-dimethylamino-5-ethyl- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a heptane chain, with additional dimethylamino and ethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptanol, 1-dimethylamino-5-ethyl- typically involves the reaction of heptanal with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods

On an industrial scale, the production of 4-Heptanol, 1-dimethylamino-5-ethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Heptanol, 1-dimethylamino-5-ethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides (e.g., NaCl) and amines (e.g., NH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-heptanone or 4-heptanal.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted heptanol derivatives.

Scientific Research Applications

4-Heptanol, 1-dimethylamino-5-ethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Heptanol, 1-dimethylamino-5-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Heptanol: Lacks the dimethylamino and ethyl substituents, resulting in different chemical properties.

    1-Dimethylamino-5-ethyl-4-pentanol: Similar structure but with a shorter carbon chain.

    4-Heptanone: An oxidized form of 4-Heptanol, 1-dimethylamino-5-ethyl-.

Uniqueness

4-Heptanol, 1-dimethylamino-5-ethyl- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the hydroxyl and dimethylamino groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

69727-20-4

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

1-(dimethylamino)-5-ethylheptan-4-ol

InChI

InChI=1S/C11H25NO/c1-5-10(6-2)11(13)8-7-9-12(3)4/h10-11,13H,5-9H2,1-4H3

InChI Key

CDNULJYYRLQZOV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CCCN(C)C)O

Origin of Product

United States

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